molecular formula C11H11NO3 B2710789 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid CAS No. 58024-63-8

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Cat. No. B2710789
CAS RN: 58024-63-8
M. Wt: 205.213
InChI Key: RXTMALRTSYUTGD-UHFFFAOYSA-N
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Description

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 58024-63-8 . It has a molecular weight of 205.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a series of oxadiazolyl pyrrolidine carboxamides were synthesized by reacting pyrrolidine carboxylic acid and oxadiazole amines using HBTU as an amide-forming agent . Another study reported the synthesis of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .


Molecular Structure Analysis

The InChI Code for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is 1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a powder that is stored at room temperature . Its melting point is between 228-229 degrees .

Scientific Research Applications

Synthesis of Pyrimidines

The compound is used in the parallel synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . This synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .

Spectroscopic Investigation

The compound has been subjected to spectroscopic investigation . The study includes UV-Visible spectral analysis and HOMO-LUMO energies .

Molecular Docking

Molecular docking studies of the compound have been conducted . These studies can provide insights into the potential interactions of the compound with biological targets .

Density Functional Theory (DFT) Studies

DFT studies of the compound have been carried out . These studies can provide insights into the electronic structure and properties of the compound .

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties . The total first static hyperpolarizability value was computed, indicating the title molecule as an interesting forthcoming NLO material .

Antimicrobial Activity

The compound has been studied for its in-vitro antimicrobial activity . This could potentially lead to the development of new antimicrobial agents .

Anti-inflammatory Agents

Substituted 3-pyrroline-2-ones with a 2-pyrrolidinone subdivision, which include the compound, have shown significant pharmacological and biological potency as anti-inflammatory agents .

Anti-cancer Agents

The compound has also shown potential as an anti-cancer agent . This opens up possibilities for the development of new cancer therapies .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

5-oxo-3-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMALRTSYUTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

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